B1576455 hepcidin TH2-3

hepcidin TH2-3

Cat. No.: B1576455
Attention: For research use only. Not for human or veterinary use.
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Description

Hepcidin TH2-3 is a synthetic, 20-amino acid antimicrobial peptide originally identified in tilapia ( Oreochromis mossambicus ) that exhibits potent, broad-spectrum biological activities for research applications . Its primary research value lies in two key areas: oncology and infectious disease. Studies demonstrate that TH2-3 specifically inhibits the proliferation and migration of human fibrosarcoma (HT1080) cells in a concentration-dependent manner . The proposed mechanism for this antitumor activity involves the lethal disruption of the cancer cell membrane, leading to cell death, coupled with the downregulation of c-Jun mRNA expression . In antimicrobial research, TH2-3 shows potent activity against a range of Gram-positive and Gram-negative bacteria, including Vibrio vulnificus , Staphylococcus aureus , and MRSA . The peptide is remarkably thermostable, retaining its antibacterial function even after incubation at high temperatures, which enhances its utility in various experimental conditions . Beyond direct pathogen killing, TH2-3 exhibits significant immunomodulatory properties. In model organisms, it influences the expression of key immune-related genes (e.g., Myd88, TNF-α, IL-10, TLRs) and enhances superoxide dismutase (SOD) activity, suggesting a role in strengthening host innate immunity . Furthermore, dietary supplementation with TH2-3 has been shown to improve the gut microbiota profile and overall immunity in fish, indicating its value in nutritional immunology and aquaculture health management research . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans.

Properties

bioactivity

Gram-, Cancer cells

sequence

QSHLSLCRWCCNCCRSNKGC

Origin of Product

United States

Immunomodulatory Mechanisms of Tilapia Hepcidin 2 3 Th2 3

Modulation of Proinflammatory Cytokine Expression

TH2-3 exhibits a profound ability to regulate the expression of various cytokines, key signaling molecules in the immune system. This modulation is particularly evident in its capacity to control the overproduction of proinflammatory cytokines, which is a critical factor in preventing conditions like sepsis. nih.gov

Down-regulation of Tumor Necrosis Factor-α (TNF-α) Secretion

A primary immunomodulatory function of TH2-3 is the significant reduction of Tumor Necrosis Factor-α (TNF-α) secretion. nih.govnih.gov In studies involving mouse macrophages stimulated with LPS, the presence of TH2-3 led to a marked decrease in the amount of secreted TNF-α. nih.govnih.gov This anti-endotoxin activity is a key feature of TH2-3's ability to control inflammatory responses. nih.gov The inhibition of TNF-α release is achieved, in part, through the regulation of cyclooxygenase-2 (COX-2) and phosphodiesterase 4D (PDE4D). nih.govnih.gov

Influence on Interleukin (IL) Family Cytokines (IL-1α, IL-1β, IL-6)

TH2-3 demonstrates a down-regulatory effect on several key proinflammatory interleukins. nih.govnih.gov Research has shown that TH2-3 can suppress the expression of Interleukin-1α (IL-1α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in LPS-stimulated cells. nih.govnih.gov This broad-spectrum inhibition of key inflammatory mediators underscores the peptide's potent anti-inflammatory properties. For instance, in both pre- and co-treatment scenarios with LPS, TH2-3 effectively controlled the release of these cytokines. nih.gov

Differential Modulation of Cytokines (e.g., IL-4, IL-5)

Interestingly, the modulatory effects of TH2-3 are not uniformly suppressive. The peptide exhibits differential regulation of various cytokines. While it down-regulates proinflammatory cytokines like TNF-α and IL-6, it can enhance the expression of others, such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5). nih.gov In the presence of TH2-3, the expression of IL-4 and IL-5 was induced to a greater extent than with LPS stimulation alone, indicating a selective modulation of cytokine profiles. nih.gov

Interference with Cellular Signaling Pathways

The immunomodulatory effects of TH2-3 are rooted in its ability to interfere with critical intracellular signaling pathways that govern the inflammatory response.

Regulation of MEK1/2 and ERK1/2 Phosphorylation

TH2-3 has been shown to regulate the phosphorylation of MEK1/2 (Mitogen-activated protein kinase kinase 1/2) and ERK1/2 (Extracellular signal-regulated kinase 1/2). nih.govnih.gov The Raf/MEK/ERK pathway is a central signaling cascade that transmits signals from various extracellular stimuli to regulate cellular processes. nih.govfrontiersin.org Specifically, in LPS-stimulated cells, TH2-3 suppressed the induction of phosphorylated ERK1/2 (pERK1/2) within an hour of treatment. nih.govnih.gov This inhibition of ERK1/2 phosphorylation is a key mechanism through which TH2-3 exerts its anti-inflammatory effects. nih.gov

Inhibition of NF-κB Family Protein Nuclear Accumulation (p65, NF-κB2, c-Rel)

A crucial aspect of TH2-3's mechanism of action is its ability to inhibit the nuclear accumulation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) family proteins. nih.govnih.gov Upon activation by stimuli like LPS, NF-κB proteins translocate to the nucleus and activate the transcription of numerous proinflammatory genes, including cytokines and chemokines. nih.gov Research has demonstrated that TH2-3 prevents the LPS-stimulated nuclear accumulation of key NF-κB subunits, namely p65, NF-κB2, and c-Rel. nih.govnih.gov This blockade of NF-κB signaling effectively dampens the inflammatory cascade at a fundamental transcriptional level.

Table 1: Summary of TH2-3's Effect on Proinflammatory Cytokines

CytokineEffect of TH2-3Reference
Tumor Necrosis Factor-α (TNF-α)Down-regulation of secretion nih.govnih.gov
Interleukin-1α (IL-1α)Down-regulation of expression nih.govnih.gov
Interleukin-1β (IL-1β)Down-regulation of expression nih.govnih.gov
Interleukin-6 (IL-6)Down-regulation of expression nih.govnih.gov
Interleukin-4 (IL-4)Up-regulation of expression nih.gov
Interleukin-5 (IL-5)Up-regulation of expression nih.gov

Table 2: Summary of TH2-3's Effect on Cellular Signaling Pathways

Signaling Molecule/PathwayEffect of TH2-3Reference
MEK1/2 PhosphorylationRegulation nih.govnih.gov
ERK1/2 PhosphorylationSuppression of induction nih.govnih.gov
NF-κB Nuclear Accumulation (p65, NF-κB2, c-Rel)Inhibition nih.govnih.gov

Crosstalk with Cyclooxygenase-2 (COX-2) Pathways

Tilapia Hepcidin (B1576463) 2-3 (TH2-3), an antimicrobial peptide derived from tilapia (Oreochromis mossambicus), demonstrates significant immunomodulatory functions by interacting with key inflammatory pathways, including the cyclooxygenase-2 (COX-2) pathway. nih.gov This interaction is central to its ability to control the release of pro-inflammatory cytokines. Cyclooxygenase, an enzyme responsible for the biosynthesis of prostanoids like prostaglandins (B1171923) from arachidonic acid, exists in two main isoforms: COX-1 and COX-2. wikipedia.orgnih.gov While COX-1 is typically expressed constitutively for homeostatic functions, COX-2 is an inducible isoform that is activated in response to inflammatory stimuli, growth factors, and cytokines. uab.cat TH2-3 exerts its effects by directly influencing the expression and function of this key inflammatory enzyme. nih.gov

Research has shown that TH2-3 effectively suppresses the expression of the COX-2 gene in macrophages stimulated by lipopolysaccharide (LPS), a component of Gram-negative bacteria. nih.gov In studies using mouse macrophages, the presence of TH2-3 during LPS stimulation led to a marked down-regulation of COX-2 gene expression. nih.gov This effect is comparable to that of specific COX-2 inhibitors like meloxicam. nih.gov The peptide's ability to reduce COX-2 levels is a critical mechanism through which it controls the inflammatory cascade, particularly the production of tumor necrosis factor-alpha (TNF-α). nih.gov The regulation of COX-2 by TH2-3 is part of a broader negative regulation of several LPS-stimulated genes, including a range of pro-inflammatory cytokines and chemokines. nih.gov

Table 1: Effect of TH2-3 on COX-2 Pathway Components

ComponentEffect of TH2-3 in LPS-Stimulated CellsReference
COX-2 Gene ExpressionDown-regulated nih.gov
Prostaglandin (B15479496) SynthesisInhibited (indirectly, via COX-2 down-regulation) nih.govnih.gov

The down-regulation of the COX-2 gene by TH2-3 has a direct impact on the synthesis of prostaglandins (PGs). nih.gov COX-2 is the rate-limiting enzyme that converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2). nih.govuab.catfrontiersin.org By suppressing COX-2 expression, TH2-3 effectively curtails the production of these lipid mediators that are pivotal in sustaining inflammatory responses. nih.govnih.gov This reduction in prostaglandin synthesis contributes significantly to the anti-inflammatory profile of TH2-3, as prostaglandins are known to mediate vasodilation, increase vascular permeability, and contribute to the cardinal signs of inflammation. nih.govcambridge.org

Down-regulation of COX-2 Gene Expression

Phosphodiesterase 4D (PDE4D) Activation and cAMP Hydrolysis

Beyond the COX-2 pathway, TH2-3 modulates the immune response by influencing intracellular signaling molecules, specifically cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This is achieved through its interaction with the phosphodiesterase 4D (PDE4D) enzyme. nih.gov Phosphodiesterases are a superfamily of enzymes that regulate cellular activity by hydrolyzing cyclic nucleotides like cAMP and cGMP. mdpi.comfrontiersin.org The PDE4 family, which includes PDE4D, is specific for hydrolyzing cAMP. mdpi.comaai.org

Studies have revealed a relationship where COX-2 negatively regulates the cAMP degradation-specific enzyme, PDE4D. nih.gov In LPS-stimulated macrophages, TH2-3 acts to down-regulate COX-2, which in turn leads to the up-regulation of PDE4D. nih.gov The activation and increased presence of PDE4D enhance the hydrolysis of cAMP into its inactive form, AMP. nih.govfrontiersin.org This results in a reduction of intracellular cAMP levels. This mechanism demonstrates that the inhibition of COX-2 is a key step through which TH2-3 not only affects prostaglandin synthesis but also controls intracellular signaling by modulating cAMP levels via PDE4D. nih.gov The reduction in cAMP is a crucial part of the peptide's mechanism for inhibiting the secretion of TNF-α. nih.gov

Table 2: Effect of TH2-3 on the PDE4D-cAMP Pathway

ComponentEffect of TH2-3 in LPS-Stimulated CellsReference
PDE4D ExpressionUp-regulated (indirectly, via COX-2 down-regulation) nih.gov
cAMP HydrolysisIncreased nih.govoup.com
Intracellular cAMP LevelsReduced nih.gov

Temporal Aspects of Immunomodulatory Effects

The immunomodulatory actions of TH2-3 exhibit temporal dynamics, with distinct effects occurring in the early and late phases of the inflammatory response. nih.gov This time-dependent regulation allows for a nuanced control over the immune cascade, from initial activation signals to sustained inflammatory processes.

The early phase of the immune response, which occurs shortly after encountering a stimulus like LPS, is characterized by the rapid activation of signaling pathways. frontiersin.org TH2-3 demonstrates a prompt regulatory effect in this phase. Research shows that as early as one hour after treatment, TH2-3 suppresses the induction of phosphorylated ERK1/2 (pERK1/2) and prevents the nuclear accumulation of key NF-κB family proteins (p65, NF-κB2, and c-Rel) in LPS-stimulated cells. nih.gov This early intervention blocks the critical initial signals required for the transcription of many pro-inflammatory genes. nih.gov

Impact on LPS-induced Signaling Mechanisms

Tilapia hepcidin 2-3 (TH2-3) modulates the inflammatory response initiated by lipopolysaccharide (LPS) by interfering with several key intracellular signaling pathways. nih.govnih.gov LPS, a component of the outer membrane of Gram-negative bacteria, typically triggers a signaling cascade in macrophages through Toll-like receptor 4 (TLR4). scienceopen.comdovepress.comnih.gov This process involves adaptor proteins like MyD88 and TRAF6, leading to the activation of transcription factors such as NF-κB and the production of pro-inflammatory cytokines. scienceopen.comfrontiersin.orgnih.gov Research demonstrates that TH2-3 exerts its immunomodulatory effects by targeting specific nodes within these pathways, ultimately suppressing the inflammatory output. nih.govnih.gov

Studies conducted on LPS-stimulated mouse macrophage cell lines have revealed that TH2-3 can significantly inhibit the nuclear translocation of key NF-κB family proteins. nih.govnih.gov Specifically, within an hour of treatment, TH2-3 was shown to prevent the LPS-stimulated nuclear accumulation of p65, NF-κB2, and c-Rel. nih.govnih.gov The activation and movement of these transcription factors into the nucleus are critical for initiating the transcription of genes encoding pro-inflammatory cytokines. frontiersin.org

Furthermore, TH2-3 has been found to interfere with the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. nih.gov The peptide suppresses the LPS-induced phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2). nih.govnih.gov This indicates that TH2-3 may act on upstream components of the MAPK pathway, such as MAP-ERK kinase (MEK)1/2. nih.gov

The regulatory action of TH2-3 also extends to the Cyclooxygenase-2 (COX-2) and Phosphodiesterase 4D (PDE4D) pathways. In LPS-stimulated cells, TH2-3 down-regulates the expression of COX-2, an enzyme involved in the synthesis of prostaglandins which are mediators of inflammation. nih.govnih.gov Concurrently, TH2-3 up-regulates PDE4D, an enzyme that degrades cyclic AMP (cAMP). nih.govnih.gov This action leads to a reduction in intracellular cAMP levels. nih.govnih.gov The inhibition of COX-2 is identified as one of the primary mechanisms through which TH2-3 controls the release of Tumor Necrosis Factor-α (TNF-α). nih.govnih.gov By targeting these interconnected signaling molecules, TH2-3 effectively curtails the broader inflammatory response triggered by LPS. nih.gov

Research Findings on TH2-3's Impact on LPS-Induced Signaling Molecules

The following table summarizes the observed effects of Tilapia Hepcidin 2-3 on key signaling molecules in LPS-stimulated macrophages.

Target Molecule/ProcessObserved Effect of TH2-3Reference
NF-κB Family Proteins
p65Prevention of nuclear accumulation nih.govnih.gov
NF-κB2Prevention of nuclear accumulation nih.govnih.gov
c-RelPrevention of nuclear accumulation nih.govnih.gov
MAPK Pathway
pERK1/2Suppression of induction/phosphorylation nih.govnih.gov
MEK1/2Implied interference with associated mechanism nih.gov
Other Signaling Molecules
Cyclooxygenase-2 (COX-2)Down-regulation of expression nih.govnih.gov
Phosphodiesterase 4D (PDE4D)Up-regulation of expression nih.govnih.gov
cyclic AMP (cAMP)Reduction in intracellular levels nih.govnih.gov
Pro-inflammatory Cytokines
Tumor Necrosis Factor-α (TNF-α)Reduction in secretion and gene expression nih.govnih.gov
Interleukin-1α (IL-1α)Down-regulation of gene expression nih.govnih.gov
Interleukin-1β (IL-1β)Down-regulation of gene expression nih.govnih.gov
Interleukin-6 (IL-6)Down-regulation of gene expression nih.govnih.gov

Antineoplastic Activities of Tilapia Hepcidin 2 3 Th2 3

Inhibition of Tumor Cell Proliferation and DNA Synthesis

TH2-3 has been shown to effectively inhibit the proliferation of tumor cells in a concentration-dependent manner. nih.gov This inhibitory effect extends to the suppression of DNA synthesis, a critical process for cell division and tumor growth. The peptide's ability to interfere with these fundamental cellular processes underscores its potential as an antineoplastic agent.

Effects on Human Fibrosarcoma Cell Lines (HT1080)

Studies focusing on the human fibrosarcoma cell line, HT1080, have revealed the potent antitumor activity of TH2-3. nih.gov Research indicates that TH2-3 specifically inhibits the proliferation and migration of these cancer cells. nih.gov The growth-inhibiting potential of TH2-3 on HT1080 cells has been confirmed through various assays, including MTT analysis and soft-agar assays. nih.govthejcdp.com Furthermore, treatment with TH2-3 has been observed to downregulate the mRNA expression of c-Jun, a proto-oncogene, in HT1080 cells, suggesting a molecular mechanism for its antiproliferative effects. nih.govnih.gov

Table 1: Effects of TH2-3 on HT1080 Human Fibrosarcoma Cells

Assay/ParameterObservationReference
Cell ProliferationConcentration-dependent inhibition nih.gov
Cell MigrationDecreased migration nih.gov
c-Jun mRNA ExpressionDownregulated after 48-96h of treatment nih.govnih.gov
Cell Growth (MTT assay)Inhibited in a concentration-dependent manner nih.gov
Anchorage-Independent Growth (Soft-agar assay)Inhibited nih.gov

Selective Cytotoxicity Toward Cancer Cells

A crucial aspect of an effective anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. nih.gov Antimicrobial peptides, including TH2-3, often exhibit such selective cytotoxicity. waocp.commdpi.com This selectivity is attributed to the differences in membrane composition between cancerous and normal cells. mdpi.comnih.gov Cancer cell membranes typically have a higher negative charge compared to the neutral charge of healthy cell membranes, making them more susceptible to interaction with cationic peptides like TH2-3. thejcdp.commdpi.com This electrostatic attraction facilitates the peptide's ability to discriminate between and specifically act on tumor cells. thejcdp.comd-nb.info

Mechanism of Tumor Cell Lysis

The cytotoxic action of TH2-3 involves the direct physical disruption of the cancer cell membrane, leading to cell lysis. nih.govresearchgate.net This mechanism is a hallmark of many antimicrobial peptides and is a key contributor to their anticancer activity. waocp.com

Direct Disruption of Cancer Cell Membranes

TH2-3 is believed to exert its lytic effect by directly interacting with and disrupting the integrity of the cancer cell membrane. nih.govresearchgate.net As a cationic peptide, TH2-3 is electrostatically attracted to the anionic components of cancer cell membranes. nih.gov Following this initial binding, the peptide can insert itself into the lipid bilayer, leading to the formation of pores or other forms of membrane perturbation. nih.govwaocp.com This disruption of the membrane barrier results in the leakage of cellular contents and ultimately, cell death. waocp.comresearchgate.net

Morphological Observations of Cell Membrane Integrity

The disruptive effect of TH2-3 on cancer cell membranes has been visually confirmed through advanced imaging techniques. nih.gov Scanning electron microscopy (SEM) has revealed that treatment with TH2-3 causes lethal membrane disruption in HT1080 cancer cells. nih.gov These morphological observations provide direct evidence of the peptide's ability to compromise the structural integrity of the cancer cell membrane, leading to lysis. d-nb.info

Modulation of Cancer Cell Motility and Invasion

Beyond its cytotoxic effects, TH2-3 has also been shown to modulate the motility and invasive potential of cancer cells. nih.govd-nb.info The ability of cancer cells to migrate and invade surrounding tissues is a critical factor in metastasis, the primary cause of cancer-related mortality. nih.gov By inhibiting these processes, TH2-3 demonstrates a broader antineoplastic profile. A wound healing assay has provided evidence that TH2-3 decreases the migration of HT1080 cells, further supporting its potential to inhibit cancer cell invasion. nih.gov

Reduction of Tumor Cell Migration

Research has shown that TH2-3 can effectively inhibit the migration of cancer cells. nih.gov A wound healing assay, a common method to study cell migration, demonstrated that TH2-3 decreased the movement of human fibrosarcoma (HT1080) cells. nih.gov This inhibition of cell migration is a crucial aspect of its antitumor activity, as it can limit the ability of cancer cells to spread to other parts of the body. nih.gov The effect of TH2-3 on HT1080 cell migration was observed to be concentration-dependent. nih.gov

Table 1: Effect of TH2-3 on Tumor Cell Migration

Cell Line Assay Finding Reference

This table summarizes the observed effect of TH2-3 on the migration of a specific cancer cell line.

Preventing Tumor Invasion and Metastasis

In addition to inhibiting migration, TH2-3 has been shown to prevent tumor invasion and metastasis. thejcdp.com The process of metastasis involves the spread of cancer cells from the primary tumor to distant organs, a key factor in cancer mortality. meduniwien.ac.at By affecting cancer cell motility, TH2-3 can interfere with this critical step in tumor progression. thejcdp.com The ability of TH2-3 to disrupt the cancer cell membrane is a proposed mechanism for its anti-invasive properties. sci-hub.se

Influence on Gene Expression in Cancer Cells

TH2-3 exerts its antineoplastic effects not only through direct action on the cell membrane but also by influencing the expression of genes within cancer cells. nih.gov This modulation of gene expression can impact various cellular processes, including apoptosis (programmed cell death). thejcdp.comnih.gov

Down-regulation of Apoptosis-related Genes (e.g., c-Jun)

A key finding is the down-regulation of the apoptosis-related gene c-Jun in human fibrosarcoma cells (HT1080) following treatment with TH2-3. nih.gov The expression of c-Jun mRNA was observed to be downregulated after 48 to 96 hours of treatment compared to untreated cells. nih.gov The c-Jun proto-oncogene is a component of the AP-1 transcription factor and is involved in cell proliferation and, in some contexts, the inhibition of apoptosis. spandidos-publications.comnih.gov By down-regulating c-Jun, TH2-3 may promote cancer cell death. nih.gov

Table 2: Influence of TH2-3 on Gene Expression

Cell Line Gene Effect Time Frame Reference

This table details the specific effect of TH2-3 on the expression of the c-Jun gene in cancer cells.

Theoretical Frameworks for Antineoplastic Action

The precise mechanisms by which TH2-3 exerts its anticancer effects are still under investigation, but a prominent theory involves its interaction with the cancer cell membrane.

Electrostatic Interactions with Cancer Cell Membranes

The antineoplastic activity of TH2-3 is believed to be partly due to electrostatic interactions with the membranes of cancer cells. thejcdp.com Cancer cell membranes often have a higher negative surface charge compared to normal cells due to an abundance of negatively charged molecules like phosphatidylserine. dovepress.comscirp.org In contrast, the outer leaflet of healthy cell membranes is typically composed of neutral zwitterionic phospholipids. thejcdp.comdovepress.com This difference in surface charge makes cancer cells more attractive to cationic (positively charged) peptides like TH2-3. thejcdp.comdovepress.com This electrostatic attraction can lead to the disruption of the cancer cell membrane, causing lethal membrane disruption and ultimately cell death. nih.govsci-hub.se Scanning electron microscopy has revealed that TH2-3 causes morphological changes and lethal damage to the membranes of HT1080 cancer cells. nih.govsci-hub.se

Role of Tilapia Hepcidin 2 3 Th2 3 in Host Defense and Broader Immune Regulation

Antimicrobial Functions

TH2-3 is recognized for its potent ability to combat a range of pathogenic microbes. researchgate.netresearchgate.net Its expression is notably triggered by bacterial components like lipopolysaccharide (LPS), indicating its importance in the response to bacterial infections. researchgate.netnih.gov

Research has demonstrated that TH2-3 exhibits broad-spectrum antimicrobial activity, effectively inhibiting various bacteria. researchgate.netnih.govmdpi.com Synthesized TH2-3 peptide has shown effectiveness against pathogens such as Vibrio damsela and Vibrio vulnificus. researchgate.net Recombinant TH2-3, produced in a Pichia pastoris expression system, also displays this wide-ranging antimicrobial capability and notable thermostability. researchgate.netnih.gov This activity is a crucial first-line defense mechanism against microbial invasion. d-nb.info

Table 1: Documented Antimicrobial Spectrum of TH2-3

Target Microorganism Type Finding Citation
Vibrio damsela Gram-negative bacteria Synthesized TH2-3 peptide showed antimicrobial activity. researchgate.net
Vibrio vulnificus Gram-negative bacteria Synthesized TH2-3 peptide showed antimicrobial activity. researchgate.net

The mechanism by which hepcidins, including TH2-3, exert their antimicrobial effects is complex. Unlike many other antimicrobial peptides that kill bacteria by permeabilizing their membranes, some studies on fish hepcidins suggest a different mode of action that does not involve creating pores in the bacterial membrane. mdpi.com However, other research focusing on TH2-3's effect on cancer cells has shown it can cause cell membrane disruption. sci-hub.semdpi.com This suggests the mechanism may be context-dependent or target-specific. One study has indicated that human hepcidin (B1576463) can bind to bacterial DNA with high efficiency, which presents another potential mechanism for its antimicrobial action. mdpi.com

Broad-spectrum Antimicrobial Activity

Immunomodulation in Aquatic Organisms

TH2-3 plays a critical role in modulating the genetic expression of immune factors, particularly in key immune organs like the liver and spleen. nih.gov In groupers challenged with the pathogen Vibrio alginolyticus, those that received a TH2-3 supplemented diet showed a differential regulation of a suite of immune-related genes compared to a control group. researchgate.netnih.gov This regulation affected genes associated with antimicrobial functions, pro-inflammatory responses, complement components, and the major histocompatibility complex (MHC). researchgate.netnih.gov Similarly, in Nile tilapia, hepcidin gene expression was significantly increased in the liver and spleen following a bacterial challenge. mdpi.com This targeted gene regulation suggests that TH2-3 helps to orchestrate a more effective and specific immune response against pathogens. nih.gov

Table 2: Observed Effects of TH2-3 on Immune Parameters in Grouper (Epinephelus lanceolatus)

Parameter Organ/System Observation Citation
Gut Microbiota Intestine Enhanced microbial diversity and richness (Chao1 index). nih.govwilsonlab.com
Superoxide Dismutase (SOD) Activity Systemic Enhanced SOD activity compared to regular-diet fed fish. researchgate.netnih.gov

Resistance to Bacterial Challenges (e.g., Vibrio alginolyticus, Vibrio damsela)

Tilapia hepcidin 2-3 (TH2-3), a hepcidin-like antimicrobial peptide (AMP), has demonstrated significant efficacy in providing resistance against various bacterial pathogens, including Vibrio alginolyticus and Vibrio damsela. researchgate.netresearchgate.net Research has shown that TH2-3 exhibits direct antimicrobial activity against these pathogens. researchgate.netresearchgate.net

Similarly, synthesized TH2-3 peptide has shown antimicrobial activity against Vibrio damsela. researchgate.netresearchgate.net The expression of the TH2-3 gene in tilapia is notably triggered by lipopolysaccharide (LPS), a component of gram-negative bacteria like Vibrio species. researchgate.net This indicates a responsive role of TH2-3 in the innate immune defense against such bacterial challenges.

The protective effects of TH2-3 are not limited to direct antimicrobial action. Studies in transgenic zebrafish expressing TH2-3 have shown enhanced resistance to Vibrio vulnificus infection. researchgate.netnih.gov This resistance is associated with the upregulation of several immune-related genes, including those for interleukins, lysozyme, and toll-like receptors (TLRs), highlighting the immunomodulatory function of TH2-3. nih.govmdpi.com

Interactive Data Table: Antimicrobial Activity of TH2-3

PathogenEffect of TH2-3Host SpeciesKey FindingsReference
Vibrio alginolyticusEnhanced immunity and survivalGrouper (Epinephelus lanceolatus)Upregulation of immune genes, increased survival rate post-infection. researchgate.netmdpi.comfrontiersin.org
Vibrio damselaAntimicrobial activityN/A (in vitro)Synthesized peptide showed direct antimicrobial effects. researchgate.netresearchgate.net
Vibrio vulnificusEnhanced resistanceTransgenic Zebrafish (Danio rerio)Upregulation of immune-related genes, increased survival. researchgate.netnih.gov
Vibrio vulnificusEnhanced survival and immunomodulationMiceIncreased survival rate and bacteriostatic properties. nih.gov

Interactions with Systemic Iron Homeostasis and Immunity (General Hepcidin Context)

Hepcidin as a Link Between Iron Metabolism and Immune System

Hepcidin serves as a critical link between iron metabolism and the immune system. nih.govashpublications.orgjst.go.jp It is a peptide hormone primarily produced by the liver that acts as the master regulator of systemic iron homeostasis. ashpublications.orgjst.go.jpnih.gov During times of infection and inflammation, the body's immune response triggers an increase in hepcidin production. ashpublications.org This elevation of hepcidin leads to a decrease in serum iron levels, a process known as hypoferremia. The underlying principle of this response is to limit the availability of iron to invading pathogens, which require this essential element for their growth and proliferation. nih.govgpnotebook.com By sequestering iron within cells, particularly macrophages, and reducing its absorption from the gut, hepcidin plays a key role in the innate immune defense mechanism termed "nutritional immunity". nih.govgpnotebook.com

Hepcidin-Ferroportin Axis in Iron Regulation

The regulatory effects of hepcidin on iron homeostasis are mediated through its interaction with ferroportin, the sole known iron exporter protein in vertebrates. nih.govnih.govmdpi.com The relationship between these two molecules forms the hepcidin-ferroportin axis, which is central to controlling the flow of iron into the bloodstream. nih.govmdpi.com When hepcidin binds to ferroportin on the surface of cells such as enterocytes (which absorb dietary iron), macrophages (which recycle iron from old red blood cells), and hepatocytes (which store iron), it induces the internalization and subsequent degradation of ferroportin. nih.govnih.govfrontiersin.org This action effectively traps iron within these cells, preventing its export into the circulation. nih.gov Consequently, high levels of hepcidin lead to reduced dietary iron absorption and sequestration of iron in macrophages, resulting in lower plasma iron concentrations. frontiersin.orghaematologica.org Conversely, low hepcidin levels allow ferroportin to remain on the cell surface, facilitating iron export and increasing systemic iron availability. nih.gov

Inflammation-Induced Hepcidin Expression

During inflammatory states, the expression of hepcidin is significantly upregulated. ashpublications.org This response is a key feature of the acute phase reaction to infection or inflammation and is responsible for the anemia of inflammation (also known as anemia of chronic disease). ashpublications.orgnih.gov The increased hepcidin levels lead to iron-restricted erythropoiesis, where the production of red blood cells is hampered by the limited availability of iron, despite adequate iron stores in the body. frontiersin.orghaematologica.org

The primary driver of inflammation-induced hepcidin expression is the cytokine Interleukin-6 (IL-6). nih.govresearchgate.netmdpi.com During an inflammatory response, immune cells such as macrophages release IL-6. mdpi.com IL-6 then travels to the liver and binds to its receptor on hepatocytes. nih.govmdpi.com This binding initiates a signaling cascade that activates the Signal Transducer and Activator of Transcription 3 (STAT3) protein. nih.govresearchgate.netmdpi.com Phosphorylated STAT3 translocates to the nucleus, where it binds to a specific response element in the promoter region of the hepcidin gene, thereby stimulating its transcription. nih.govmdpi.com Studies have shown that STAT3 is both necessary and sufficient for the IL-6-mediated induction of hepcidin. nih.gov

The Janus kinase 2 (JAK2) is a critical component of the IL-6/STAT3 signaling pathway. mdpi.comnih.govjci.org Upon IL-6 binding to its receptor, JAK2 is recruited and activated. nih.govnih.gov Activated JAK2 then phosphorylates STAT3, enabling its dimerization and nuclear translocation to induce hepcidin gene expression. mdpi.comnih.gov Furthermore, JAK2 plays a direct role in the hepcidin-ferroportin interaction. nih.govashpublications.org When hepcidin binds to ferroportin, it triggers the binding and activation of JAK2, which then phosphorylates ferroportin, marking it for internalization and degradation. nih.govashpublications.orgresearchgate.net This dual role of JAK2 highlights its central importance in both the production of hepcidin in response to inflammation and the execution of hepcidin's function in regulating iron levels. nih.govashpublications.org

Synergistic Effects with BMP/SMAD Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway, which involves SMAD proteins as intracellular transducers, is a primary regulator of hepcidin expression in vertebrates. researchgate.net In mammals, inflammatory cytokines and the BMP-SMAD signaling pathway can have synergistic effects in inducing the expression of hepcidin. researchgate.net This regulation is crucial for iron homeostasis, as BMP6, stimulated by iron levels, binds to receptors on hepatocytes, activating a SMAD signaling cascade that leads to the transcription of the hepcidin gene. researchgate.netplos.org This pathway is also essential for the inflammatory induction of hepcidin, requiring active BMP/SMAD signaling to cooperate with the IL-6/STAT3 pathway for full activation. researchgate.netplos.org

In fish, the components for hepcidin regulation known in mammals have also been identified. up.pt The BMP signaling pathway is fundamental to the developmental and immune responses in teleosts like the zebrafish. nih.gov For instance, zebrafish Bmp4 has been shown to enhance antiviral innate immunity by promoting the phosphorylation of key immune signaling molecules through the p38 MAPK pathway, which is a non-canonical BMP pathway. nih.govfrontiersin.org While the direct synergistic effects of Tilapia Hepcidin 2-3 with the BMP/SMAD pathway on broader immune regulation are still an area of ongoing research, the conserved nature of this signaling axis in controlling hepcidin expression suggests its foundational importance. The activation of SMAD proteins is a shared mechanism in the TGFβ superfamily, which includes BMPs, highlighting a conserved system for regulating cellular responses, including immunity. mdpi.com The interplay between iron status, inflammatory signals, and the BMP/SMAD pathway converges on the regulation of hepcidin, which then executes its functions in iron sequestration and immune modulation. mdpi.commdpi.com

Impact of Hepcidin on Immune Cell Function (T cells, B cells, Macrophages, NK cells)

Tilapia Hepcidin 2-3 (TH2-3) demonstrates significant immunomodulatory capabilities by directly influencing the function of various immune cells, particularly macrophages. nih.gov In studies using mouse macrophages stimulated with lipopolysaccharide (LPS), TH2-3 was shown to reduce the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.gov This anti-inflammatory effect extends to the downregulation of other key cytokines. nih.gov

A study on the effects of TH2-3 on LPS-stimulated mouse macrophages revealed a significant reduction in several pro-inflammatory cytokines.

Cytokine/GeneEffect of TH2-3Citation
TNF-αDownregulated nih.gov
Interleukin (IL)-1αDownregulated nih.gov
Interleukin (IL)-1βDownregulated nih.gov
IL-6Downregulated nih.gov
Cyclooxygenase-2 (COX-2)Downregulated nih.gov

The mechanism for this inhibition involves the COX-2, PDE4D, and pERK1/2-dependent pathways. nih.gov Furthermore, TH2-3 prevented the nuclear accumulation of NF-κB family proteins, which are critical transcription factors for inflammatory responses. nih.gov

In vivo studies using transgenic zebrafish that overexpress TH2-3 have provided further evidence of its immunomodulatory role. These fish exhibited enhanced resistance to bacterial pathogens like Vibrio vulnificus and showed significant differences in the expression of multiple immune-related genes compared to wild-type fish, even before bacterial challenge.

GeneExpression Change in TH2-3 Transgenic Zebrafish (Pre-infection)Citation
IL-10Altered
IL-15Altered
IL-21Altered
IL-22Altered
IL-26Altered
TNF-αAltered
MyD88Altered
TLR1Altered
TLR3Altered

Other fish hepcidins have also been shown to modulate immune cell activity. A synthetic hepcidin from rainbow trout was found to up-regulate the expression of adhesion molecules, which could facilitate the recruitment of T helper and B cells to orchestrate an adaptive immune response. dntb.gov.ua The same peptide induced the expression of both pro-inflammatory (IL-1β, TNFα) and anti-inflammatory (IL-10) cytokines in a trout monocyte/macrophage cell line. dntb.gov.uanih.gov This dual capability highlights hepcidin's role in not just suppressing inflammation but also in shaping a balanced immune response. nih.gov

Iron Availability and Adaptive Immune Responses

The availability of iron is a critical factor that influences both innate and adaptive immunity. researchgate.net In fish, while the innate immune system is a primary line of defense, it works to promote and trigger the more specific adaptive immune responses. nih.gov The adaptive immune system in teleosts, which includes T and B lymphocytes, is conditioned by environmental factors and requires a minimum number of immunocompetent cells to function effectively.

Hepcidin's primary role in iron metabolism—to reduce systemic iron availability—directly impacts the adaptive immune system. Iron is essential for the activation and differentiation of T helper cells (Th1, Th2, Th17), cytotoxic T lymphocytes (CTLs), and for the antibody response in B cells. researchgate.net By controlling iron levels, hepcidin can modulate lymphocyte proliferation and function. Research on fish hepcidin suggests it plays a role in orchestrating the adaptive response, in part by up-regulating adhesion molecules that help recruit T and B cells. dntb.gov.ua Transgenic expression of TH2-3 in zebrafish leads to altered expression of various interleukins (IL-15, IL-21, IL-22) that are crucial for lymphocyte biology, indicating an influence on the adaptive immune landscape.

Regulation of Macrophage Iron Sequestration and Export

A central mechanism of hepcidin's function in host defense is its ability to control iron levels within macrophages. Hepcidin is the principal regulator of ferroportin, the only known cellular iron exporter in vertebrates. frontiersin.orgmdpi.comsci-hub.se When hepcidin binds to ferroportin on the macrophage surface, it induces the internalization and subsequent degradation of the ferroportin protein. mdpi.comfrontiersin.orgsci-hub.se

This action effectively blocks the export of iron from the macrophage's cytoplasm into the bloodstream. frontiersin.orgsci-hub.se As a result, iron that is recycled from aging red blood cells or taken up from the environment becomes trapped, or sequestered, within the macrophage. sci-hub.se This process of iron retention in macrophages is a key strategy to limit the availability of this essential nutrient to extracellular pathogens circulating in the blood. frontiersin.org In addition to systemic production by the liver, macrophages themselves can produce hepcidin locally in response to bacterial signals, further enhancing iron sequestration at the site of infection. mdpi.com Studies on TH2-3 transgenic fish suggest this mechanism is a key part of their enhanced defense strategy to limit iron availability to invading bacteria.

Hepcidin's Role in Nutritional Immunity

Nutritional immunity is an innate host defense strategy that aims to control infection by limiting the availability of essential nutrients, such as iron, to invading pathogens. researchgate.netnih.gov Iron is a critical growth factor for the vast majority of pathogenic bacteria. agriculturejournals.cz The vertebrate host maintains extremely low levels of free iron in circulation, primarily by binding it to high-affinity proteins like transferrin. agriculturejournals.cz

Hepcidin is a master regulator of this defense mechanism. frontiersin.org During an infection or inflammatory event, the host's immune system triggers a sharp increase in hepcidin production. frontiersin.org This elevated hepcidin leads to systemic hypoferremia (low iron in the blood) by blocking iron absorption from the intestine and preventing its release from macrophage stores. sci-hub.se This iron-withholding response is a crucial defense against siderophilic (iron-loving) bacteria, such as Vibrio vulnificus. frontiersin.org Studies in various fish species have confirmed that infection with bacterial pathogens leads to the modulation of iron metabolism genes, including hepcidin, to sequester iron and reduce bacterial load. nih.govfrontiersin.org The enhanced resistance of TH2-3 transgenic fish to bacterial infection is presumed to be a direct result of this potent nutritional immunity strategy, limiting the iron essential for the pathogen's proliferation.

Molecular and Cellular Research Methodologies for Tilapia Hepcidin 2 3 Th2 3 Analysis

Cell Culture Models

Mouse Macrophage Cell Lines (RAW264.7)

The mouse macrophage cell line, RAW264.7, serves as a critical in vitro model for dissecting the immunomodulatory functions of tilapia hepcidin (B1576463) 2-3 (TH2-3). Researchers utilize this cell line to investigate how TH2-3 influences cellular morphology, signaling pathways, and the expression of inflammatory mediators.

Studies have shown that treatment of RAW264.7 cells with TH2-3 can induce morphological changes, causing the cells to adopt an elongated shape. mdpi.com This alteration is linked to the activation of specific signaling pathways, including protein kinase C (PKC) and MEK pathways. mdpi.com In the presence of lipopolysaccharide (LPS), a component of bacterial cell walls that typically induces a strong inflammatory response, TH2-3 has been observed to suppress the expression of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1α (IL-1α), interleukin-1β (IL-1β), and IL-6. mdpi.comnih.gov Furthermore, TH2-3 inhibits the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. mdpi.comnih.gov

The interaction between TH2-3 and the PKC pathway has been a particular focus. While the PKC activator phorbol (B1677699) 12-myristate 13-acetate (PMA) and TH2-3 can both induce morphological changes in RAW264.7 cells, they exhibit differential effects on PKC isoforms and downstream targets. nih.gov For instance, TH2-3 suppresses TNF-α promoter activity in LPS-stimulated cells, whereas PMA does not. nih.gov Western blot analyses have revealed that TH2-3 and PMA have opposing effects on the phosphorylation of specific PKC isoforms, such as PKCμ and PKCδ, which likely underlies their distinct regulatory effects on TNF-α and COX-2. nih.gov

These studies using RAW264.7 cells have been instrumental in demonstrating that TH2-3 can modulate inflammatory responses, often by dampening an excessive pro-inflammatory reaction to bacterial components. mdpi.com

Table 1: Effects of Tilapia Hepcidin 2-3 on RAW264.7 Macrophage Cells

Parameter Observation Associated Pathways/Molecules Reference
Cell Morphology Induces an elongated shape PKC, MEK mdpi.com
Cytokine Expression (in the presence of LPS) Suppression of TNF-α, IL-1α, IL-1β, IL-6 --- mdpi.comnih.gov
Enzyme Expression (in the presence of LPS) Inhibition of COX-2 --- mdpi.comnih.gov

| PKC Isoform Regulation | Differential phosphorylation compared to PMA | PKCμ, PKCδ | nih.gov |

Human Fibrosarcoma Cells (HT1080)

The human fibrosarcoma cell line, HT1080, has been employed to investigate the potential anti-tumor properties of TH2-3. Research indicates that TH2-3 can repress the growth and migration of these cancer cells. researchgate.netbrieflands.com This suggests a cytotoxic effect of the peptide on this particular cancer cell line. brieflands.com The inhibitory action of TH2-3 on HT1080 cells points to its potential as an anti-tumor agent, as it appears to selectively target and inhibit the proliferation of these malignant cells. mdpi.com

Hepatoma Cell Lines (HepG2)

The human hepatoma cell line, HepG2, is a well-established model for liver cancer research and is used to study various aspects of liver cell function and disease. cyagen.com While direct studies focusing on the interaction between TH2-3 and HepG2 cells are not extensively detailed in the provided context, the broader understanding of hepcidin's role in liver cancer provides a basis for such investigations. It has been noted that hepcidin downregulation is linked to more aggressive liver cancers. nih.gov Furthermore, treatment with an exogenous hepcidin, specifically TH2-3, has been shown to potently inhibit the growth of fibrosarcoma cells, suggesting a potential for similar effects in other cancer types like hepatocellular carcinoma. nih.gov The use of HepG2 cells allows for the exploration of how hepcidins like TH2-3 might influence cancer cell proliferation and migration in a liver cancer context. nih.gov

Xenopus Oocytes

No specific research findings detailing the use of Xenopus oocytes for the analysis of tilapia hepcidin 2-3 were found in the provided search results. These cells are, however, a common tool in molecular biology for studying the function of membrane proteins and ion channels. science.gov

Gene Expression Analysis Techniques

Microarray Analysis

Microarray analysis has been a key technique for understanding the broad impact of TH2-3 on gene expression in immune cells. This high-throughput method allows for the simultaneous measurement of the expression levels of thousands of genes, providing a comprehensive picture of the cellular response to TH2-3.

In studies involving RAW264.7 macrophages stimulated with LPS, microarray analysis revealed that TH2-3 significantly alters the gene expression profile. nih.gov Specifically, when comparing cells treated with LPS alone to those treated with a combination of LPS and TH2-3, a large number of genes were identified as being differentially expressed. nih.gov This analysis was crucial in identifying the downregulation of several pro-inflammatory cytokines, including TNF-α, IL-1α, IL-1β, and IL-6, as well as the prostaglandin (B15479496) synthesis gene, COX-2, by TH2-3.

Furthermore, microarray analysis has been employed in in vivo studies to examine the effects of TH2-3 in mice infected with the pathogen Vibrio vulnificus. nih.gov The results demonstrated that TH2-3 modulated a number of host genes that are responsive to the bacterial infection, providing insight into the peptide's immunomodulatory and antibacterial functions in a whole-organism context. nih.gov

Table 2: Summary of Microarray Analysis Findings for TH2-3

Model System Condition Key Findings Reference
RAW264.7 Cells LPS stimulation with and without TH2-3 TH2-3 downregulates pro-inflammatory cytokines (TNF-α, IL-1α, IL-1β, IL-6) and COX-2. nih.gov

| Mice | Infection with Vibrio vulnificus | TH2-3 modulates the expression of multiple host genes responsive to the infection. | nih.gov |

Real-time Polymerase Chain Reaction (PCR)

Real-time PCR, also known as quantitative PCR (qPCR), is a fundamental technique used to measure the expression levels of specific genes in response to TH2-3 treatment. This method allows for the sensitive and accurate quantification of mRNA transcripts, providing insights into how TH2-3 modulates gene regulation at the transcriptional level.

In studies investigating the immunomodulatory properties of TH2-3, real-time PCR is frequently used to analyze the expression of cytokine and other immune-related genes. nih.gov For instance, researchers have used this technique to demonstrate that TH2-3 can down-regulate the expression of pro-inflammatory cytokine genes such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in mouse macrophage cell lines (RAW264.7) stimulated with lipopolysaccharide (LPS). nih.govnih.gov

The general workflow for real-time PCR analysis of TH2-3's effects involves the following steps:

RNA Extraction: Total RNA is isolated from cells or tissues that have been treated with TH2-3, often in the presence of an inflammatory stimulus like LPS. arccjournals.com

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA), which serves as the template for the PCR reaction. arccjournals.com

qPCR Reaction: The qPCR is performed using a specific set of primers that target the gene of interest (e.g., TNF-α) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. nih.govarccjournals.com The reaction mixture typically includes a fluorescent dye, such as SYBR Green, which binds to double-stranded DNA and allows for the real-time monitoring of product amplification. nih.gov

Data Analysis: The cycle threshold (Ct) values, which represent the cycle number at which the fluorescence signal crosses a certain threshold, are used to calculate the relative expression of the target gene. The 2-ΔΔCt method is a common approach for this calculation, where the expression of the target gene is normalized to the housekeeping gene and compared to a control group. nih.govarccjournals.com

Table 1: Representative Gene Expression Changes in Response to TH2-3 as Measured by Real-time PCR

GeneCell Line/TissueTreatment ConditionFold Change in ExpressionReference
TNF-αRAW264.7 cellsLPS + TH2-3Down-regulated nih.gov
COX-2RAW264.7 cellsLPS + TH2-3Down-regulated nih.gov
IL-1αRAW264.7 cellsLPS + TH2-3Down-regulated nih.gov
IL-1βRAW264.7 cellsLPS + TH2-3Down-regulated nih.gov
IL-6RAW264.7 cellsLPS + TH2-3Down-regulated nih.gov
c-JunHT1080 cellsTH2-3Down-regulated nih.gov

Western Blotting for Protein Expression and Phosphorylation

Western blotting is an indispensable technique for studying the effects of TH2-3 on protein expression and signaling pathways. This method allows researchers to detect and quantify specific proteins in a complex mixture, providing insights into post-transcriptional and post-translational modifications, such as phosphorylation, which are critical for protein activation and function.

In the context of TH2-3 research, Western blotting has been instrumental in confirming the findings from gene expression studies and in elucidating the molecular pathways through which TH2-3 exerts its effects. For example, studies have used Western blotting to show that TH2-3 can suppress the expression of cyclooxygenase-2 (COX-2) protein in LPS-stimulated cells. nih.gov Furthermore, this technique has been used to investigate the impact of TH2-3 on signaling molecules like Extracellular signal-regulated kinase (ERK) and Protein Kinase C (PKC). nih.govnih.gov

The typical procedure for Western blotting in TH2-3 research includes:

Protein Extraction: Total protein is extracted from cells or tissues treated with TH2-3 and/or other stimuli.

SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). researchgate.net

Protein Transfer: The separated proteins are transferred from the gel to a membrane, typically polyvinylidene difluoride (PVDF) or nitrocellulose. mdpi.com

Immunodetection: The membrane is incubated with primary antibodies specific to the target protein (e.g., p-ERK, COX-2) and subsequently with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that facilitates detection. nih.govxmu.edu.cn

Visualization: The protein bands are visualized using a chemiluminescent or fluorescent substrate, and the band intensities are quantified to determine the relative protein levels.

Table 2: Key Protein Expression and Phosphorylation Changes Modulated by TH2-3

Target ProteinTreatment ConditionObserved EffectCellular ContextReference
COX-2LPS + TH2-3Decreased expressionRAW264.7 cells nih.gov
Phospho-ERK1/2LPS + TH2-3Decreased phosphorylationRAW264.7 cells nih.gov
NF-κB2 (p100/p52)LPS + TH2-3Prevented nuclear accumulationRAW264.7 cells nih.gov
p65 (RelA)LPS + TH2-3Prevented nuclear accumulationRAW264.7 cells nih.gov
Phospho-PKCμ (Ser-744)PMASuppressed by TH2-3RAW264.7 cells nih.gov
Phospho-PKCδPMASuppressed by TH2-3RAW264.7 cells nih.gov
Phospho-PKC (Ser-916)TH2-3ActivatedRAW264.7 cells nih.gov

Functional Assays for Biological Activity

To complement molecular analyses, a variety of functional assays are employed to directly assess the biological activities of TH2-3. These assays provide crucial information on how the molecular changes observed translate into cellular responses.

Cytokine Array Studies

Cytokine arrays are a high-throughput method used to simultaneously measure the levels of multiple cytokines in a single sample. This technique provides a broad overview of the inflammatory response and how it is modulated by TH2-3.

In studies of TH2-3, cytokine arrays have been used to confirm and expand upon the findings from real-time PCR. nih.gov For example, a cytokine array analysis of LPS-stimulated mouse macrophages treated with TH2-3 revealed a down-regulation of several pro-inflammatory cytokines, including TNF-α, IL-1α, and IL-1β. nih.govnih.gov This approach allows for a more comprehensive understanding of the anti-inflammatory profile of TH2-3.

Clonal Assays for Cell Proliferation

Clonal assays, such as the soft-agar colony formation assay, are used to assess the effect of a substance on the proliferative capacity of cells. This is particularly relevant for investigating the potential anti-cancer properties of TH2-3.

Research has shown that TH2-3 can inhibit the proliferation of certain cancer cell lines. nih.gov In a soft-agar assay, TH2-3 was found to inhibit the growth of human fibrosarcoma (HT1080) cells in a concentration-dependent manner, suggesting it has anti-tumor activity. nih.gov This assay provides evidence for the cytotoxic or cytostatic effects of TH2-3 on cancer cells.

In vitro Wound-Healing Assays for Cell Migration

In vitro wound-healing assays, also known as scratch assays, are a straightforward and widely used method to study cell migration. This assay is relevant for understanding the potential role of TH2-3 in processes like tissue repair and cancer metastasis.

To perform this assay, a "wound" or "scratch" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is then monitored, often in the presence or absence of the test substance. Studies have utilized this assay to demonstrate that TH2-3 can decrease the migration of human fibrosarcoma (HT1080) cells, indicating its potential to inhibit cancer cell invasion. nih.gov

Antimicrobial Activity Assays

A primary function of hepcidins is their antimicrobial activity. Various assays are used to determine the effectiveness of TH2-3 against different microorganisms. A common method is the microtiter broth dilution assay, which is used to determine the minimum inhibitory concentration (MIC) of the peptide. frontiersin.orgplos.org

In this assay, serial dilutions of TH2-3 are incubated with a standardized concentration of bacteria in a 96-well plate. frontiersin.org The growth of the bacteria is monitored over time by measuring the optical density at 600 nm (OD600). The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism. frontiersin.org TH2-3 has been shown to possess antimicrobial activity against several bacterial strains. researchgate.net

Table 3: Summary of Functional Assays for TH2-3

Assay TypePurposeKey Finding for TH2-3Cell/Organism ModelReference
Cytokine ArrayMeasures multiple cytokine levelsDown-regulation of pro-inflammatory cytokinesMouse macrophages nih.gov
Clonal AssayAssesses cell proliferationInhibition of cancer cell growthHuman fibrosarcoma (HT1080) nih.gov
Wound-Healing AssayMeasures cell migrationDecreased migration of cancer cellsHuman fibrosarcoma (HT1080) nih.gov
Antimicrobial Activity AssayDetermines antimicrobial efficacyActive against various bacteriaBacterial strains researchgate.net

Bacterial Immunofluorescence and Flow Cytometry for Binding

To understand the mechanism by which TH2-3 exerts its antimicrobial effects, it is crucial to determine its ability to bind to bacterial cells. Bacterial immunofluorescence and flow cytometry are powerful techniques employed for this purpose.

Bacterial Immunofluorescence: This method allows for the visualization of TH2-3 binding to bacteria. While direct studies on TH2-3 are limited, the general methodology involves incubating bacterial cells with the peptide. If the peptide is tagged (e.g., with a His-tag), a primary antibody against the tag can be used, followed by a secondary antibody conjugated to a fluorescent dye. This allows for the localization of the peptide on the bacterial surface to be observed under a fluorescence microscope.

Flow Cytometry: This technique provides a quantitative analysis of peptide-bacteria binding. In studies on other fish hepcidins, bacterial cells are incubated with the recombinant hepcidin protein. nih.gov The cells are then treated to allow antibody penetration and stained with a primary antibody targeting the peptide (e.g., an anti-His antibody) and a fluorescently labeled secondary antibody. nih.govnih.gov The fluorescence intensity of individual bacterial cells is then measured by a flow cytometer. A shift in fluorescence intensity in cells treated with the hepcidin compared to control cells indicates binding. nih.gov This method has been used to confirm that hepcidin peptides can bind to various bacteria, a crucial step in their antimicrobial action. nih.govfrontiersin.org For instance, studies on hepcidin from the Antarctic notothenioid fish, Dissostichus mawsoni, demonstrated binding to both E. coli and S. aureus using this approach. nih.gov

The process for analyzing bacterial binding via flow cytometry typically involves the following steps:

Bacterial cells are cultured and harvested.

The cells are incubated with the hepcidin peptide.

Cells are fixed (e.g., with ethanol) and permeabilized (e.g., with Triton X-100) to allow antibody access. nih.gov

Incubation with a primary antibody targeting the peptide (e.g., mouse anti-His Ab). nih.gov

Incubation with a secondary antibody conjugated to a fluorophore.

Analysis of the stained cells using a flow cytometer to measure fluorescence. isisn.org

In Silico and Theoretical Modeling Approaches

Computational methods provide valuable insights into the structure, function, and interaction of TH2-3 at the molecular level, complementing experimental data.

Computational modeling, including molecular docking, is used to predict how TH2-3 interacts with other molecules, such as bacterial membrane components or host cell receptors. rjptonline.org In silico analysis of hepcidin from Genetically Improved Farmed Tilapia (GIFT) has been used to predict properties like protein-binding potential. researchgate.net Such models can identify key amino acid residues involved in these interactions. For instance, docking studies can predict the binding mode of TH2-3 to a target protein, providing a basis for understanding its mechanism of action. rjptonline.org These theoretical approaches can help in designing experiments and in the rational design of peptide analogs with enhanced activity or specificity. peerj.com

Table 2: In Silico Analysis of GIFT-Hep, a Hepcidin from Genetically Improved Farmed Tilapia
PropertyPredicted Value/CharacteristicSignificance
Molecular Weight (Mature Peptide)3015.61 Da researchgate.netIndicates the size of the active peptide.
Theoretical pI8.78 researchgate.netSuggests the peptide is cationic at physiological pH, which is common for antimicrobial peptides.
Net Charge+4.25 researchgate.netA positive charge facilitates interaction with negatively charged bacterial membranes.
Protein-Binding Potential2.06 kcal/mol researchgate.netPredicts the likelihood of the peptide to engage in interactions with other proteins.
Disulfide BondsFour bonds formed by eight cysteine residues. researchgate.netCrucial for the structural stability and biological activity of the peptide.

Theoretical and Future Research Perspectives on Tilapia Hepcidin 2 3 Th2 3

Elucidation of Detailed Molecular Interaction Mechanisms

Future research into Tilapia Hepcidin (B1576463) 2-3 (TH2-3) is poised to unravel the intricate molecular ballet that governs its biological functions. A deeper understanding of its interaction with cellular partners is critical to fully comprehend its roles in iron regulation and immunity.

The primary receptor for hepcidin is the iron exporter protein, ferroportin (FPN). mdpi.com The binding of hepcidin to FPN triggers the internalization and subsequent degradation of the transporter, thereby blocking cellular iron egress into the plasma. mdpi.comnih.govfrontiersin.org This mechanism is fundamental to systemic iron homeostasis. In humans, mutations in FPN that prevent hepcidin binding lead to iron overload disorders. nih.gov

While this general mechanism is well-established for mammalian hepcidins, the specific binding dynamics of TH2-3 to fish ferroportin remain a significant area for future investigation. Research has identified the hepcidin-binding domain on human ferroportin as being located in an extracellular loop. nih.gov It is hypothesized that TH2-3 interacts with a homologous, evolutionarily conserved domain on tilapia ferroportin. Future studies should focus on characterizing the kinetics of this interaction, including the association and dissociation rate constants. Investigating how environmental factors, such as temperature, might influence these binding dynamics is also crucial, especially given that fish hepcidins can show temperature-dependent structural changes that affect binding. nih.gov

The structure of hepcidin peptides is integral to their function. Mature hepcidins, including those from fish, typically feature a hairpin-like structure stabilized by four intramolecular disulfide bonds formed by eight conserved cysteine residues. frontiersin.orgresearchgate.net This conformation, characterized by antiparallel β-sheets, is believed to be essential for proper binding to ferroportin. mdpi.comfrontiersin.org The replacement of these cysteines has been shown to abrogate the peptide's biological activity. frontiersin.org

The binding event itself is expected to induce conformational changes in the hepcidin-ferroportin complex, leading to the internalization cascade. Upon binding, ferroportin is phosphorylated on cytosolic tyrosine residues, signaling for its removal from the cell surface. nih.gov Detailed structural studies, such as X-ray crystallography or cryo-electron microscopy, of the TH2-3-ferroportin complex are needed to visualize the precise conformational shifts in both the ligand and the receptor upon binding. Such studies would illuminate the structural basis for the initiation of FPN internalization and degradation, providing a more complete picture of the regulatory process.

TH2-3, like other hepcidins, is synthesized as a larger prepropeptide that undergoes significant post-translational modification to become a bioactive mature peptide. researchgate.netresearchgate.net The initial precursor contains a signal peptide, which is cleaved upon entry into the endoplasmic reticulum, and a propeptide region that is subsequently excised, likely by proprotein convertases, to release the final, mature peptide. researchgate.net The formation of the four disulfide bonds is a critical post-translational modification that stabilizes the peptide's tertiary structure, which is essential for its antimicrobial and iron-regulatory activities.

Future research should aim to identify the specific proteases responsible for the cleavage and maturation of the TH2-3 propeptide. Furthermore, investigating other potential post-translational modifications, such as glycosylation or phosphorylation, and determining how these modifications might regulate TH2-3 activity, stability, or localization would provide a more nuanced understanding of its biological control. The differential regulation of protein kinase C (PKC) isoforms by TH2-3 suggests a complex interplay with cellular signaling pathways that could involve phosphorylation events. nih.gov

Conformational Changes Induced by TH2-3 Binding

Deepening Understanding of Immunomodulatory Pathways

Beyond its role in iron metabolism, TH2-3 is a potent immunomodulator. While initial studies have sketched the outlines of its influence on immune signaling, a more detailed map of the pathways it affects is required.

Transcriptomic analyses have provided a broad overview of the genetic reprogramming induced by TH2-3. In a key study using mouse macrophages stimulated with lipopolysaccharide (LPS), a bacterial endotoxin, treatment with TH2-3 led to significant changes in the expression of thousands of genes. nih.gov Microarray analysis identified 4,889 differentially expressed gene entities; TH2-3 treatment resulted in the upregulation of 2,171 genes and the downregulation of 2,718 genes compared to LPS stimulation alone. nih.gov

Notably, many of the genes downregulated by TH2-3 are well-characterized proinflammatory cytokines, chemokines, and associated molecules. nih.gov This demonstrates that TH2-3 exerts a powerful anti-inflammatory effect at the transcriptional level. nih.gov Future research should employ next-generation sequencing techniques like RNA-Seq for a more comprehensive and quantitative view of the transcriptome. This should be complemented by large-scale proteomic studies to confirm that transcriptional changes translate to the protein level and to identify post-translational modifications that regulate protein function in response to TH2-3. Such analyses could be performed in various fish immune cell types and tissues to build a complete systems-level understanding of the TH2-3 response.

Table 1: Summary of Transcriptomic Changes Induced by TH2-3 in LPS-Stimulated Macrophages

Gene CategoryEffect of TH2-3 TreatmentKey ExamplesReference
Proinflammatory CytokinesDownregulationTumor Necrosis Factor-alpha (TNF-α), Interleukins (IL-1α, IL-1β, IL-6) nih.gov
Prostaglandin-Associated GenesDownregulationCyclooxygenase-2 (COX-2), Prostaglandin (B15479496) E synthase (PTGES) nih.gov
ChemokinesDownregulationVarious chemokines involved in immune cell recruitment nih.gov
cAMP Hydrolase GenesUpregulation (abolishes LPS-induced downregulation)Phosphodiesterase 4D (PDE4D) nih.gov

Research has begun to identify specific signaling networks modulated by TH2-3. A significant pathway involves the inhibition of TNF-α expression through the modulation of cyclooxygenase-2 (COX-2) and phosphodiesterase 4D (PDE4D). nih.govnih.gov TH2-3 appears to suppress the LPS-induced expression of COX-2, which in turn affects the levels of the second messenger cAMP, a process involving PDE4D. nih.gov

Furthermore, TH2-3 has been shown to interfere with the MAP-ERK kinase (MEK)1/2 signaling pathway, leading to reduced phosphorylation of extracellular signal-regulated protein kinase (pERK)1/2. nih.gov This inhibition prevents the nuclear accumulation of NF-κB family proteins (like p65 and c-Rel), which are critical transcription factors for many proinflammatory genes. nih.govnih.gov Studies also point to a differential regulation of protein kinase C (PKC) isoforms. nih.gov For instance, TH2-3 suppresses the expression of PKC-μ and phosphorylated PKCδ, while activating phosphorylated PKC at serine-916, in contrast to the effects of the PKC activator PMA. nih.gov In other contexts, TH2-3 has been associated with the modulation of multiple pathways, including those involved in apoptosis and autophagy, to overcome multidrug resistance in cancer cells. tandfonline.com

Future studies should seek to connect these identified pathways and explore new signaling axes. Investigating the upstream receptors and adaptors that initiate the TH2-3-mediated signal is a priority. For example, determining whether TH2-3's immunomodulatory effects are mediated through ferroportin or a different, as-yet-unidentified receptor on immune cells is a critical unanswered question. Elucidating these broader networks will be essential for a complete understanding of TH2-3's multifaceted role in the immune system.

Comprehensive Transcriptomic and Proteomic Profiling in Response to TH2-3

Advanced Investigation of Antineoplastic Mechanisms

Preliminary studies have established the potent antitumor activity of TH2-3 against various cancer cell lines, particularly human fibrosarcoma. sci-hub.senih.gov However, a deeper understanding of its mechanisms of action is crucial for its potential development as a therapeutic agent.

Targeting Specific Cancer Cell Vulnerabilities by TH2-3

TH2-3 has demonstrated a selective cytotoxic effect on cancer cells, a characteristic that is highly desirable for anticancer therapies. sci-hub.sed-nb.info Future research should aim to elucidate the precise molecular determinants of this selectivity. Investigations could focus on the differences in membrane composition between cancerous and normal cells, as TH2-3 is known to function as a lytic peptide that disrupts cell membranes. sci-hub.se The interaction of TH2-3 with specific anionic molecules, such as phosphatidylserine, which is more exposed on the outer leaflet of cancer cell membranes, warrants detailed investigation. scispace.com

Furthermore, TH2-3 has been shown to downregulate the expression of the oncoprotein c-Jun in human fibrosarcoma cells. nih.govthejcdp.com This finding suggests that TH2-3 may interfere with critical signaling pathways that drive cancer cell proliferation and survival. Advanced studies could employ transcriptomic and proteomic approaches to identify the full spectrum of genes and proteins modulated by TH2-3 in different cancer cell types. This would provide a comprehensive map of the signaling cascades affected by the peptide, potentially revealing novel therapeutic targets.

A particularly promising area of research is the use of TH2-3 as an adjuvant in chemotherapy. cancerindex.org Co-administration of TH2-3 with conventional anticancer drugs like epirubicin (B1671505) has been shown to enhance their cytotoxic effects and overcome multidrug resistance (MDR) in cancer cells. cancerindex.orgnih.gov This is achieved, in part, by suppressing the expression of MDR transporters. cancerindex.org Future studies should explore the synergy of TH2-3 with a wider range of chemotherapeutic agents and in various cancer models, including in vivo xenograft studies.

Table 1: Investigated Antineoplastic Effects of Tilapia Hepcidin 2-3 (TH2-3)

Effect Cancer Cell Line(s) Key Findings Citation(s)
Inhibition of Proliferation Human fibrosarcoma (HT1080) TH2-3 inhibits cell growth in a concentration-dependent manner. sci-hub.senih.gov
Inhibition of Migration Human fibrosarcoma (HT1080) TH2-3 decreases the migration of HT1080 cells. nih.gov
Induction of Cell Lysis Human fibrosarcoma (HT1080) Causes lethal membrane disruption in cancer cells. sci-hub.senih.gov
Downregulation of Oncogenes Human fibrosarcoma (HT1080) Downregulates c-Jun mRNA expression. nih.govthejcdp.com
Overcoming Multidrug Resistance Human cervical cancer (HeLa) Enhances the cytotoxicity of epirubicin by suppressing MDR transporters. cancerindex.orgnih.gov
Induction of Apoptosis and Autophagy Human cervical cancer (HeLa) Triggers apoptosis and autophagy when combined with epirubicin. cancerindex.orgnih.gov

Exploration of TH2-3 Effects on Cancer Cell Metabolism

Cancer cells exhibit altered metabolic pathways to sustain their rapid growth and proliferation. Targeting these metabolic vulnerabilities is an emerging strategy in cancer therapy. The influence of TH2-3 on cancer cell metabolism remains a largely unexplored but potentially fruitful area of research.

Future investigations could explore whether TH2-3 disrupts key metabolic processes in cancer cells, such as glycolysis or mitochondrial respiration. Given that TH2-3 can induce mitochondrial membrane disruption, it is plausible that it directly impacts cellular energy production. thejcdp.com Studies could measure changes in glucose uptake, lactate (B86563) production, and oxygen consumption rates in cancer cells treated with TH2-3.

Moreover, TH2-3 has been shown to modulate the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) through a cyclooxygenase-2 (COX-2) dependent mechanism. thejcdp.comnih.gov Since chronic inflammation and altered cytokine signaling are closely linked to cancer metabolism, exploring this connection further could reveal indirect metabolic effects of TH2-3. For instance, the inhibition of COX-2 by TH2-3 could have downstream effects on prostaglandin synthesis, which is known to influence tumor growth and angiogenesis. nih.gov

Applications in Aquaculture and Animal Health Beyond Dietary Supplements

The antimicrobial properties of TH2-3 have positioned it as a promising alternative to antibiotics in aquaculture. nih.govresearchgate.net While its use as a dietary supplement to enhance immunity and growth in fish has been investigated, its potential applications extend further. nih.govresearchgate.netwilsonlab.com

Impact on Commensal Microbial Communities

The gut microbiome plays a crucial role in the health and immunity of aquatic animals. Dietary supplementation with recombinant TH2-3 (rTH2-3) has been shown to enhance the microbial diversity in the gut of grouper (Epinephelus lanceolatus). nih.govresearchgate.net This suggests that TH2-3 can modulate the composition of commensal microbial communities, potentially favoring beneficial bacteria while inhibiting the growth of pathogens.

Future research should focus on a more detailed characterization of the changes in the gut microbiome in response to TH2-3. This could involve metagenomic sequencing to identify specific bacterial taxa that are promoted or suppressed by the peptide. Understanding these dynamics could lead to the development of more targeted strategies for improving gut health and disease resistance in farmed fish. Furthermore, investigating the impact of TH2-3 on the microbial communities in the surrounding aquatic environment could provide insights into its broader ecological effects.

Genetic Engineering of Organisms for Enhanced Resistance

A groundbreaking application of TH2-3 lies in the genetic engineering of fish to enhance their innate resistance to bacterial diseases. nih.gov The development of transgenic zebrafish and convict cichlids overexpressing the TH2-3 gene has demonstrated significantly increased resistance to infection by Vibrio vulnificus. nih.gov

This approach holds immense potential for the aquaculture industry, which suffers significant economic losses due to bacterial diseases. biorxiv.org Future research should focus on extending this technology to commercially important aquaculture species. This will involve optimizing the transgene expression systems to ensure robust and tissue-specific production of TH2-3 without negatively impacting the fish's normal physiology and growth. Long-term studies are also needed to assess the stability of the genetic modification across generations and to evaluate any potential ecological impacts of releasing genetically modified organisms.

Table 2: Applications of Tilapia Hepcidin 2-3 (TH2-3) in Aquaculture

Application Organism(s) Key Findings Citation(s)
Dietary Supplement Grouper (Epinephelus lanceolatus) Enhanced gut microbial diversity and improved immunity. nih.govresearchgate.net
Transgenesis for Disease Resistance Zebrafish (Danio rerio), Convict cichlid (Archocentrus nigrofasciatus) Increased resistance to Vibrio vulnificus infection. nih.gov

Development of Novel Research Tools and Analogs

The native TH2-3 peptide serves as a valuable template for the design of novel research tools and therapeutic analogs with improved properties. Structure-activity relationship studies can identify the key amino acid residues responsible for its antimicrobial and anticancer activities. This knowledge can then be used to synthesize peptide analogs with enhanced potency, stability, and selectivity.

For instance, modifications such as amino acid substitutions, cyclization, or conjugation to carrier molecules could be explored to improve the peptide's resistance to proteolytic degradation and to enhance its bioavailability. The development of fluorescently labeled TH2-3 analogs could also serve as powerful tools for visualizing the peptide's interaction with cell membranes and for tracking its subcellular localization.

Furthermore, the creation of synthetic gene constructs encoding TH2-3 and its analogs can be utilized for both in vitro and in vivo studies. These constructs can be incorporated into expression vectors for recombinant production of the peptides or used for the generation of transgenic cell lines and animal models to further investigate the peptide's biological functions.

Design and Synthesis of TH2-3 Analogs for Specific Research Purposes

The exploration of Tilapia hepcidin 2-3 (TH2-3) has opened avenues for designing and synthesizing analogs to investigate and enhance its inherent biological activities. The native TH2-3 is a 91-amino acid peptide, but a synthesized 20-amino acid version (QSHLSLCRWCCNCCRSNKGC-NH2) has demonstrated significant biological effects. sci-hub.se This provides a foundational structure for creating analogs with tailored properties.

The design of TH2-3 analogs primarily focuses on modifying the amino acid sequence to improve specific functions such as antimicrobial potency, anticancer activity, or immunomodulatory effects. Key considerations in the design process include:

Structure-Activity Relationship (SAR) Studies: Understanding how specific amino acids or structural motifs contribute to the peptide's activity is crucial. For instance, the eight conserved cysteine residues that form four disulfide bonds are critical for the characteristic antiparallel β-sheet conformation of most mature hepcidin peptides. researchgate.net Altering the spacing or number of these residues could modulate the peptide's stability and function.

Improving Cationicity and Amphipathicity: Many antimicrobial peptides (AMPs), including hepcidins, are cationic and amphipathic. Increasing the net positive charge and optimizing the hydrophobic/hydrophilic balance can enhance their interaction with and disruption of microbial or cancer cell membranes.

Enhancing Stability: Synthetic peptides can be susceptible to proteolytic degradation. Introducing non-natural amino acids, D-amino acids, or modifying the peptide backbone can increase resistance to proteases, thereby prolonging their therapeutic window.

Reducing Hemolytic Activity: A significant challenge with some AMPs is their toxicity to host cells, particularly red blood cells. Analog design aims to create peptides with high selectivity for target cells (e.g., bacteria or cancer cells) while minimizing hemolytic effects.

The synthesis of these analogs is typically achieved through solid-phase peptide synthesis (SPPS), a well-established method that allows for the precise, stepwise addition of amino acids to build the desired peptide sequence. Following synthesis, the crude peptide is purified, often using high-performance liquid chromatography (HPLC), and its structure is confirmed by mass spectrometry. The correct formation of disulfide bonds is a critical and often challenging step in synthesizing hepcidin analogs, requiring specific oxidation strategies to ensure proper folding and biological activity.

Utilization of Fluorescently Tagged TH2-3 for Cellular Tracking

To elucidate the mechanisms of action of TH2-3 and its analogs, researchers utilize fluorescently tagged versions of the peptide for cellular tracking. This technique allows for the visualization of the peptide's journey from initial cell interaction to its ultimate subcellular destination.

The process involves covalently attaching a fluorescent dye (fluorophore) to the peptide. Common fluorophores include fluorescein (B123965) isothiocyanate (FITC), rhodamine, and green fluorescent protein (GFP). The choice of fluorophore depends on factors such as brightness, photostability, and the specific imaging modality being used. For instance, GFP has been used as a reporter gene in transgenic fish to track the expression and transmission of the TH2-3 gene. nih.govcbd.int

Once tagged, the fluorescent TH2-3 can be introduced to cell cultures or in vivo models, and its localization can be monitored using fluorescence microscopy techniques, such as confocal microscopy. This has been instrumental in:

Visualizing Membrane Interaction: Tracking studies can show how TH2-3 interacts with the cell membrane. For example, studies on other AMPs have shown membrane disruption and pore formation. sci-hub.se

Determining Subcellular Localization: Researchers can determine if the peptide remains on the cell surface, enters the cytoplasm, or localizes to specific organelles like the mitochondria or nucleus. This information is vital for understanding its mechanism of action, whether it be membrane lysis, inhibition of intracellular processes, or interaction with nuclear material.

Investigating Cellular Uptake Mechanisms: By observing the pathway of fluorescently tagged TH2-3, scientists can investigate the mechanisms of its cellular entry, such as endocytosis or direct membrane translocation.

A study on Antarctic notothenioid fish utilized green and red fluorescent protein tags to demonstrate the cleavage of hepcidin prepropeptides into mature peptides and propeptides within cells. frontiersin.org This approach of fusing fluorescent proteins to different parts of the hepcidin sequence allows for real-time visualization of its processing and trafficking. frontiersin.org

Integration of Multi-omics Data and Artificial Intelligence in TH2-3 Research

The complexity of TH2-3's biological functions necessitates a holistic approach that integrates large-scale biological data with advanced computational methods.

Predictive Modeling of TH2-3 Activity

The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive view of the cellular and systemic responses to TH2-3. Artificial intelligence (AI) and machine learning algorithms are increasingly being used to analyze these vast datasets to build predictive models of TH2-3 activity. arxiv.org

These models can:

Predict Antimicrobial and Anticancer Potency: By analyzing the physicochemical properties and sequence motifs of TH2-3 and its analogs, AI models can predict their efficacy against different pathogens or cancer cell lines. nih.gov

Identify Novel Molecular Targets: Multi-omics data from cells treated with TH2-3 can reveal previously unknown molecular pathways and protein interactions that are modulated by the peptide. jci.orghawaii.edu For example, microarray analysis of macrophage cells treated with TH2-3 and lipopolysaccharide (LPS) revealed the downregulation of several proinflammatory genes. nih.govnih.gov

Optimize Analog Design: AI can guide the design of new TH2-3 analogs with enhanced properties by predicting how specific amino acid substitutions will affect activity, stability, and toxicity. arxiv.org

Systems Biology Approaches to TH2-3 Functions

Systems biology aims to understand the emergent properties of complex biological systems by studying the interactions between their components. In the context of TH2-3 research, a systems biology approach integrates experimental data with computational modeling to create a comprehensive picture of the peptide's role in the host's physiological and pathological processes.

This involves:

Constructing Gene Regulatory Networks: By analyzing transcriptomic data, researchers can construct networks that depict how TH2-3 influences the expression of a wide array of genes, including those involved in immunity, inflammation, and iron metabolism. nih.gov

Mapping Protein-Protein Interaction Networks: Proteomic studies can identify proteins that physically interact with TH2-3, providing insights into its direct molecular targets and mechanisms of action.

Modeling Metabolic Pathways: Metabolomic analysis can reveal how TH2-3 affects cellular metabolism, which is often dysregulated in infections and cancer.

A study on grouper fed a diet supplemented with TH2-3 showed an impact on the gut microbiota profile and immunomodulation, highlighting the peptide's systemic effects. nih.gov Such multi-faceted data can be integrated to build comprehensive models of TH2-3's function in a whole-organism context.

Comparative Studies with Other Hepcidin Variants and Antimicrobial Peptides

To better understand the unique properties of TH2-3, it is essential to compare it with other hepcidin variants from tilapia and other species, as well as with different classes of antimicrobial peptides (AMPs).

Tilapia possess at least three distinct hepcidin isoforms: TH1-5, TH2-2, and TH2-3. nih.gov Comparative studies have revealed functional diversification among these variants. For instance, while both synthesized TH1-5 and TH2-3 peptides exhibit antimicrobial activity, TH2-2 does not. researchgate.netnih.gov Furthermore, their expression patterns differ in response to various stimuli; TH2-3 expression is significantly induced by bacterial lipopolysaccharide (LPS), whereas TH1-5 expression is more responsive to the viral mimic poly I:C. researchgate.netnih.gov This suggests that different hepcidin isoforms in tilapia may have evolved to combat different types of pathogens.

When compared to hepcidins from other fish species, such as those from bass or Japanese flounder, similarities and differences in structure and function emerge. researchgate.net Most teleost hepcidins share the conserved eight cysteine residues, indicating a common structural framework. researchgate.net However, variations in the amino acid sequence of the mature peptide likely account for differences in their antimicrobial spectrum and potency. researchgate.net

Comparing TH2-3 to other classes of AMPs, such as piscidins (also found in tilapia), provides broader insights into the strategies of innate immunity in fish. plos.org While both are cationic peptides, their structures and mechanisms of action can differ. For example, many piscidins adopt an α-helical conformation, whereas mature hepcidins typically form a β-sheet structure stabilized by disulfide bonds. plos.orgdovepress.com These structural differences can influence their membrane-disrupting capabilities and their interactions with other molecular targets.

Such comparative analyses are crucial for identifying the most promising candidates for therapeutic development and for understanding the evolutionary pressures that have shaped the diversity of AMPs in the aquatic environment.

Q & A

Q. How does tilapia this compound compare to mammalian hepcidin in therapeutic potential?

  • Methodological Answer : Conduct cross-species functional assays (e.g., human vs. fish macrophages) to compare cytokine inhibition thresholds. Structural alignment (NMR or homology modeling) can highlight conserved residues critical for receptor binding. Note that mammalian hepcidins lack the extended N-terminal region seen in TH2-3, which may influence antimicrobial breadth .

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